1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds, such as 1-Tert-butyl-3,5-dimethylpyrazole-4-carbonitrile, often involves the use of aminopyrazoles as effective reagents . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 1-Tert-butyl-3,5-dimethylpyrazole-4-carbonitrile consists of a pyrazole ring fused to a carbonitrile group .Scientific Research Applications
Alkylzinc Complexes
The research on alkylzinc complexes with chiral monoanionic N,N,O heteroscorpionate ligands involves the synthesis of new chiral ligands and their coordination to zinc ions. The study examines the chemical behavior and reactions of these compounds, including deprotonation and reaction with carbon dioxide, leading to various alkylzinc complexes (Hegelmann et al., 2003).
Synthesis of Tetrahydropyrazolo[5,1-с][1,2,4]triazines
The synthesis of new 4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-с][1,2,4]triazines involves the alkylation of specific derivatives and reactions with Grignard reagents. The research details the reaction course, conditions, and spectral characteristics of the products, providing insights into the synthesis process and properties of these compounds (Ivanov et al., 2018).
Binuclear Platinum Complexes
A study on binuclear platinum complexes focuses on synthesizing luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes. It explores how variations in the Pt-Pt spacing and the type of mu-pyrazolate ligands affect the photophysical properties of the complexes, correlating changes in emission energy with the Pt-Pt distance and the nature of the emissive state (Ma et al., 2005).
Frustrated Pyrazolylborane Lewis Pair
Research on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair investigates the reaction of this compound with various molecules, resulting in the formation of zwitterionic, bicyclic boraheterocycles. The study provides insights into the molecular structures of the products and explores the exothermic nature and low energy barrier of the CO2 fixation process (Theuergarten et al., 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-9(6-11)8(2)13(12-7)10(3,4)5/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTYNNJLCVMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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